molecular formula C13H18N2O4S2 B2887997 3-{1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2097914-94-6

3-{1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one

Cat. No. B2887997
M. Wt: 330.42
InChI Key: YZRIQNUMZUOXJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound could potentially involve the use of a pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies could include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, increases the three-dimensional (3D) coverage .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Chemical Protection and Synthetic Applications

The compound 3-{1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one is involved in the study of protective groups in chemical synthesis. For example, a study by Petit et al. (2014) discusses the use of sulfonyl-protected groups, such as those found in the compound, for the protection of NH groups in imides, azinones, and cyclic sulfonamides. This process involves conjugate addition to tosylacetylene and is significant in the synthesis of various derivatives with controlled stereochemistry (Petit et al., 2014).

Antibacterial Applications

The compound's structure is related to research in the development of new antibacterial agents. For example, Azab et al. (2013) explored the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop effective antibacterial agents. Their work involved synthesizing derivatives with potential antibacterial properties (Azab et al., 2013).

Organic Synthesis

In organic synthesis, the compound has relevance in the generation of nonstabilized azomethine ylides, as demonstrated by Tsuge et al. (1987). They heated α-amino acids with carbonyl compounds to generate these ylides, which were captured by various dipolarophiles to produce pyrrolidines and oxazolidines. This method involves intermediary 5-oxazolidinones, highlighting the significance of such compounds in organic synthesis (Tsuge et al., 1987).

Biologically Active Heterocyclic Compounds

Research by Zarovnaya et al. (2015) on 1,3-oxazolidines, like the compound , reveals their importance in creating biologically active heterocyclic compounds. These compounds show diverse biological activities, including anticancer, antiviral, and antibacterial properties. The study highlights the potential of oxazolidine derivatives in pharmaceutical development (Zarovnaya et al., 2015).

Catalytic Applications

In the field of catalysis, research on related oxazolidinones has shown their potential in facilitating various chemical reactions. For example, Nganga et al. (2017) synthesized rhenium tricarbonyl complexes using ligands that included oxazolidinone rings. These complexes were effective in catalyzing the electrochemical reduction of CO2, demonstrating the catalytic utility of oxazolidinone-based compounds in environmental applications (Nganga et al., 2017).

properties

IUPAC Name

3-[1-(5-ethylthiophen-2-yl)sulfonylpyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S2/c1-2-11-3-4-12(20-11)21(17,18)14-6-5-10(9-14)15-7-8-19-13(15)16/h3-4,10H,2,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRIQNUMZUOXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCC(C2)N3CCOC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.